Hexadec-1-EN-1-YL hexadec-2-enoate
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Overview
Description
Hexadec-1-en-1-yl hexadec-2-enoate is a chemical compound that belongs to the class of esters It is characterized by a long carbon chain with a double bond at the first carbon position and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadec-1-en-1-yl hexadec-2-enoate typically involves the esterification of hexadec-1-en-1-ol with hexadec-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadec-1-en-1-yl hexadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Hexadec-1-en-1-yl hexadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Hexadec-1-en-1-yl hexadec-2-enoate involves its interaction with lipid membranes. The ester group can undergo hydrolysis to release hexadec-1-en-1-ol and hexadec-2-enoic acid, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Hexadec-1-en-1-yl acetate: Similar structure but with an acetate group instead of a hexadec-2-enoate group.
Hexadec-1-en-1-yl hexanoate: Similar structure but with a shorter carbon chain in the ester group.
Hexadec-1-en-1-yl octanoate: Similar structure but with an octanoate group instead of a hexadec-2-enoate group.
Uniqueness
Hexadec-1-en-1-yl hexadec-2-enoate is unique due to its long carbon chain and the presence of a double bond at the first carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
71788-98-2 |
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Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
hexadec-1-enyl hexadec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
BFGKGAKRLYQJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
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